Colimycin sodium methanesulfonate, also known as colistin sodium methanesulfonate, is a derivative of the antibiotic colistin, which belongs to the polymyxin class of antibiotics. It is primarily used in the treatment of severe infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii. Colimycin sodium methanesulfonate functions as an inactive prodrug that is converted into active colistin in the body, making it particularly valuable in clinical settings where traditional antibiotics fail.
Colimycin sodium methanesulfonate is synthesized from colistin sulfate through a chemical reaction involving formaldehyde and sodium bisulfite. This process adds a sulfomethyl group to the primary amines of colistin, creating the methanesulfonate derivative. The compound is produced by specific bacterial strains, such as Paenibacillus polymyxa, which naturally produce colistin.
Colimycin sodium methanesulfonate is classified as a polypeptide antibiotic. It is categorized under the broader class of polymyxins, which are known for their cationic properties and ability to disrupt bacterial cell membranes.
The synthesis of colimycin sodium methanesulfonate involves several steps:
This method emphasizes the elimination of formaldehyde residues, enhancing the safety and quality of the final product .
Colimycin sodium methanesulfonate has a complex molecular structure characterized by multiple amino acids and functional groups. Its molecular formula is , with a molecular weight of approximately 1759.898 g/mol . The structure includes:
The compound appears as a white to faintly beige hygroscopic powder, soluble in water at concentrations up to 10 mg/mL .
Colimycin sodium methanesulfonate can undergo hydrolysis in aqueous solutions, leading to the formation of various partially sulfomethylated derivatives. Its reactivity allows it to interact effectively with bacterial membranes by displacing divalent cations (such as calcium and magnesium) from lipopolysaccharides, ultimately disrupting membrane integrity and leading to bacterial cell death.
In vitro studies have shown that colimycin sodium methanesulfonate exhibits minimum inhibitory concentration (MIC) values ranging from 4 to 16 mg/L against susceptible strains of Pseudomonas aeruginosa .
The mechanism of action for colimycin sodium methanesulfonate involves its conversion into active colistin upon administration. Colistin interacts with the outer membrane of Gram-negative bacteria through its cationic regions, displacing divalent cations from lipopolysaccharides. This interaction leads to:
Colimycin sodium methanesulfonate exhibits several notable physical and chemical properties:
These properties make it suitable for various formulations in clinical settings.
Colimycin sodium methanesulfonate has several significant applications in scientific research and clinical practice:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3